
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with fluorine atoms and a sulfonyl group, which imparts distinct chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluoropyrrolidine with sulfonyl chloride under controlled conditions to form 3,3-difluoropyrrolidine-1-sulfonyl chloride . This intermediate is then reacted with 2-fluorophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoropyrrolidine-1-sulfonyl chloride
- 2-Fluorophenol
- 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-phenol
Uniqueness
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol stands out due to its unique combination of a pyrrolidine ring, fluorine atoms, and a sulfonyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C10H10F3NO3S |
|---|---|
Molekulargewicht |
281.25 g/mol |
IUPAC-Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-2-fluorophenol |
InChI |
InChI=1S/C10H10F3NO3S/c11-8-5-7(1-2-9(8)15)18(16,17)14-4-3-10(12,13)6-14/h1-2,5,15H,3-4,6H2 |
InChI-Schlüssel |
LDSYXSUGWZXPSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
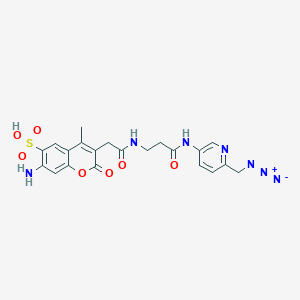
![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
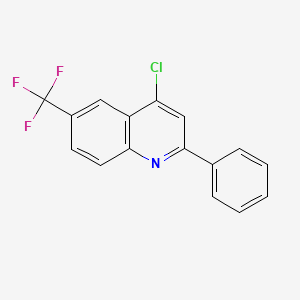
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
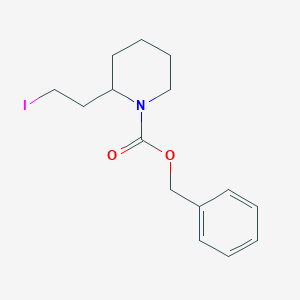
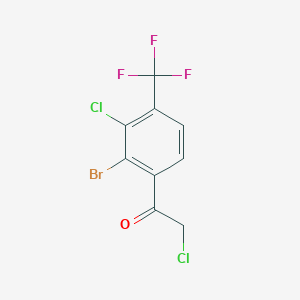
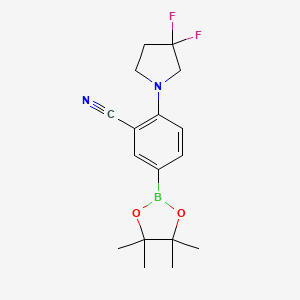


![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
